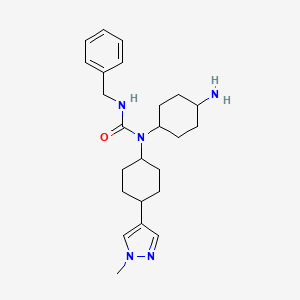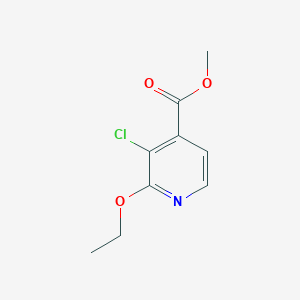
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea is a complex organic compound that features a combination of cyclohexyl, benzyl, and pyrazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea typically involves multiple steps:
Formation of Aminocyclohexyl Intermediate: Starting with cyclohexanone, the compound undergoes reductive amination to introduce the amino group.
Benzylation: The aminocyclohexyl intermediate is then reacted with benzyl chloride under basic conditions to form the benzylated product.
Pyrazole Introduction: The benzylated intermediate is further reacted with 1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives to introduce the pyrazole group.
Urea Formation: Finally, the compound is treated with a suitable isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The amino and benzyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and pyrazole groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction may produce cyclohexylamine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
類似化合物との比較
Similar Compounds
1-((1R,4R)-4-Aminocyclohexyl)-3-benzylurea: Lacks the pyrazole group.
1-((1R,4R)-4-Aminocyclohexyl)-3-(1-methyl-1H-pyrazol-4-YL)urea: Lacks the benzyl group.
1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-cyclohexylurea: Lacks the pyrazole group and has a different cyclohexyl substitution.
Uniqueness
The uniqueness of 1-((1R,4R)-4-Aminocyclohexyl)-3-benzyl-1-((1R,4R)-4-(1-methyl-1H-pyrazol-4-YL)cyclohexyl)urea lies in its combination of functional groups, which may confer unique chemical and biological properties. The presence of both benzyl and pyrazole groups can enhance its reactivity and potential biological activity.
特性
分子式 |
C24H35N5O |
|---|---|
分子量 |
409.6 g/mol |
IUPAC名 |
1-(4-aminocyclohexyl)-3-benzyl-1-[4-(1-methylpyrazol-4-yl)cyclohexyl]urea |
InChI |
InChI=1S/C24H35N5O/c1-28-17-20(16-27-28)19-7-11-22(12-8-19)29(23-13-9-21(25)10-14-23)24(30)26-15-18-5-3-2-4-6-18/h2-6,16-17,19,21-23H,7-15,25H2,1H3,(H,26,30) |
InChIキー |
YWKQOFKPLYKODL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2CCC(CC2)N(C3CCC(CC3)N)C(=O)NCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)




![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)



